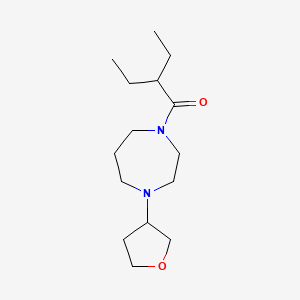
2-Ethyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one, also known as etizolam, is a thienodiazepine derivative that is used as an anxiolytic and sedative-hypnotic. It has been found to have similar effects to other benzodiazepines, but with a shorter half-life and less potential for abuse. In recent years, etizolam has gained popularity in the research community due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Stereochemistry and Atropisomerism
Research has explored the stereochemical aspects and atropisomerism in related compounds, demonstrating the significance of structural variations. For instance, the study of 3-Aminomethyl-4-[3-o-chlorobenzoyl)-5-ethylthiophen-2-yl]-5-methyl-4H-1, 2, 4-triazole, a derivative of etizolam (a 1, 4-diazepine antianxiety drug), highlights the importance of stereochemical configurations and their implications for pharmacological activity (Marubayashi et al., 1992).
Organic Synthesis and Catalysis
The compound's relevance extends to organic synthesis, where its structural motifs facilitate the construction of complex molecules. For example, its application in polyene synthesis, enabling the construction of important biological molecules such as retinol-carotene fragments and leukotrienes, showcases its versatility in organic synthesis (Wenkert et al., 1990).
Pharmacological Research
In pharmacological research, derivatives of the compound are used in synthesizing benzofuro[3,2-e]-1,4-diazepines, which are evaluated for their antimicrobial and anticonvulsant activities. This underscores the compound's potential as a precursor in the development of new therapeutic agents (Basavaraja et al., 2008).
Material Science and Polymer Chemistry
The compound and its derivatives have applications in material science and polymer chemistry, particularly in the synthesis and catalytic studies of lithium complexes, which serve as efficient initiators for the ring-opening polymerization of l-lactide. This is crucial for developing biodegradable polymers with applications in various industries (Hsueh et al., 2005).
Photochemical Reactions
Furthermore, the compound is involved in photochemical reactions for C−H functionalization of aliphatic compounds, offering a novel approach to modifying organic molecules without the need for traditional functional group pre-installation (Rodina et al., 2016).
Propriétés
IUPAC Name |
2-ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-3-13(4-2)15(18)17-8-5-7-16(9-10-17)14-6-11-19-12-14/h13-14H,3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIZAVZWJSRONV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCCN(CC1)C2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2381217.png)
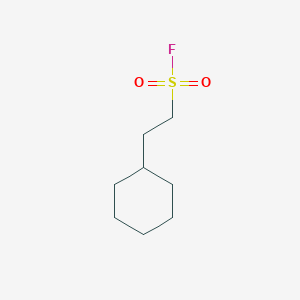
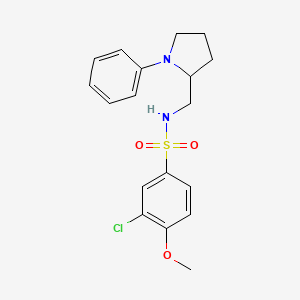
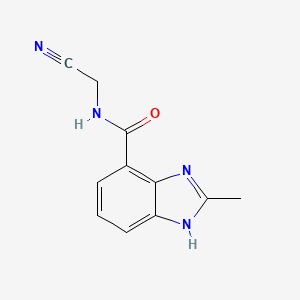
![2-[6-[[4-(2-fluorophenyl)piperazino]methyl]-4-keto-pyran-3-yl]oxy-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2381223.png)
![3-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide](/img/structure/B2381224.png)
![5-allyl-7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2381227.png)
![(5Z)-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2381228.png)
![2-((3-(4-Nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2381229.png)
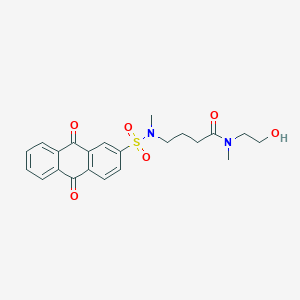


![3-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2381236.png)
